Comparative Physicochemical Profile: 3-Ethyl vs. 3-Methyl Substitution on Boc-Protected Piperazine
The 3-ethyl substitution in tert-butyl 3-ethylpiperazine-1-carboxylate (CAS 438049-35-5) provides a distinct physicochemical signature compared to its 3-methyl analog (1-Boc-3-methylpiperazine, CAS 164323-85-5). The target compound exhibits a predicted XLogP3-AA value of 1.4, indicating moderately higher lipophilicity than the 3-methyl analog (predicted XLogP3-AA 0.9 for 1-Boc-3-methylpiperazine) [1] [2]. This difference in lipophilicity, coupled with a higher topological polar surface area (TPSA) of 41.6 Ų compared to the methyl analog's 32.3 Ų, suggests the ethyl derivative will exhibit a different balance of membrane permeability and aqueous solubility, directly impacting its behavior in biological assays and formulation development [1].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; TPSA = 41.6 Ų |
| Comparator Or Baseline | 1-Boc-3-methylpiperazine (CAS 164323-85-5): XLogP3-AA = 0.9; TPSA = 32.3 Ų |
| Quantified Difference | XLogP3-AA difference of +0.5; TPSA difference of +9.3 Ų |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
These quantitative differences in lipophilicity and polar surface area provide a rational basis for selecting the ethyl derivative over the methyl analog when modulating blood-brain barrier penetration or oral bioavailability is a key objective in CNS drug discovery.
- [1] PubChem. (2025). tert-Butyl 3-ethylpiperazine-1-carboxylate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22219867 View Source
- [2] PubChem. (2025). 1-Boc-3-methylpiperazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2762679 View Source
